molecular formula C20H23FN2O2 B14330824 4-(4-Propylpiperazin-1-yl)phenyl 4-fluorobenzoate CAS No. 105745-91-3

4-(4-Propylpiperazin-1-yl)phenyl 4-fluorobenzoate

Cat. No.: B14330824
CAS No.: 105745-91-3
M. Wt: 342.4 g/mol
InChI Key: GULCXYYUZIZVMO-UHFFFAOYSA-N
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Description

4-(4-Propylpiperazin-1-yl)phenyl 4-fluorobenzoate is an organic compound with the molecular formula C20H23FN2O2 This compound is characterized by the presence of a piperazine ring substituted with a propyl group and a phenyl ring substituted with a fluorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Propylpiperazin-1-yl)phenyl 4-fluorobenzoate typically involves the reaction of 4-fluorobenzoic acid with 4-(4-propylpiperazin-1-yl)phenol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Propylpiperazin-1-yl)phenyl 4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Propylpiperazin-1-yl)phenyl 4-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Propylpiperazin-1-yl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as tyrosinase, which is involved in melanin synthesis. The compound binds to the active site of the enzyme, preventing the conversion of substrates into melanin. This inhibition can lead to reduced pigmentation and potential therapeutic applications in conditions like hyperpigmentation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a propyl group and a fluorobenzoate moiety enhances its potential interactions with biological targets and its stability under various conditions .

Properties

CAS No.

105745-91-3

Molecular Formula

C20H23FN2O2

Molecular Weight

342.4 g/mol

IUPAC Name

[4-(4-propylpiperazin-1-yl)phenyl] 4-fluorobenzoate

InChI

InChI=1S/C20H23FN2O2/c1-2-11-22-12-14-23(15-13-22)18-7-9-19(10-8-18)25-20(24)16-3-5-17(21)6-4-16/h3-10H,2,11-15H2,1H3

InChI Key

GULCXYYUZIZVMO-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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